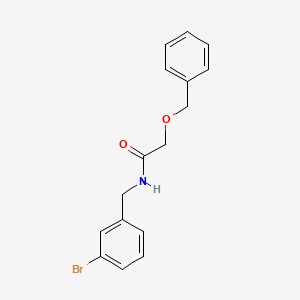

2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Description

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-2-phenylmethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c17-15-8-4-7-14(9-15)10-18-16(19)12-20-11-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOVSHAAMYPPBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)NCC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, a substituted amide of interest in medicinal chemistry and organic synthesis. The core of this process lies in the formation of an amide bond between 2-(benzyloxy)acetic acid and 3-bromobenzylamine. This document details the underlying chemical principles, offers a selection rationale for reagents, presents a robust experimental protocol, and outlines methods for purification and characterization. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducible and high-yield synthesis.

Strategic Approach: Retrosynthetic Analysis

The synthetic strategy for 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is most logically devised through retrosynthetic analysis. The primary disconnection occurs at the amide bond (C-N), which is the most synthetically accessible linkage to form. This disconnection reveals the two key starting materials: a carboxylic acid and an amine.

-

Disconnection: Amide C-N bond.

-

Synthons: An acyl cation synthon and a benzylamine anion synthon.

-

Synthetic Equivalents: 2-(benzyloxy)acetic acid and 3-bromobenzylamine.

This approach simplifies the synthesis into a standard amide coupling reaction, a cornerstone of modern organic synthesis.[1]

Caption: General workflow for DCC-mediated amide coupling.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis, purification, and analysis of the target compound.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |

| 2-(Benzyloxy)acetic acid | 30379-55-6 | 166.17 | 1.00 g | 6.02 |

| 3-Bromobenzylamine | 10269-01-9 | 186.05 | 1.12 g | 6.02 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | 1.37 g | 6.62 (1.1 eq) |

| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | 74 mg | 0.60 (0.1 eq) |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 30 mL | - |

Step-by-Step Synthesis Procedure

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(benzyloxy)acetic acid (1.00 g, 6.02 mmol) and 3-bromobenzylamine (1.12 g, 6.02 mmol).

-

Dissolution: Dissolve the starting materials in 30 mL of anhydrous dichloromethane (DCM) and add 4-dimethylaminopyridine (DMAP) (74 mg, 0.60 mmol).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

Reagent Addition: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.37 g, 6.62 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials indicates reaction completion.

Work-up and Purification

-

Filtration: Upon completion, filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide as a pure solid. [2]

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is critical. The following analytical data are expected for the final product, 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide (C₁₆H₁₆BrNO₂).

| Parameter | Data |

| Molecular Formula | C₁₆H₁₆BrNO₂ |

| Molecular Weight | 334.21 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.25 (m, 8H), 7.20-7.15 (m, 2H), 6.80 (br s, 1H), 4.60 (s, 2H), 4.45 (d, J=6.0 Hz, 2H), 4.05 (s, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 169.0, 140.0, 137.0, 131.0, 130.5, 130.0, 129.0, 128.5, 128.0, 126.0, 122.5, 73.5, 69.0, 43.0. |

| Mass Spec (ESI+) | m/z: 334.0 [M+H]⁺, 336.0 [M+H+2]⁺ (isotopic pattern for Br) |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; inefficient work-up. | Ensure anhydrous conditions. Increase reaction time or switch to a more potent coupling reagent like HATU. [3]Optimize extraction pH. |

| Impure Product | Incomplete removal of DCU byproduct; co-eluting impurities. | Ensure thorough filtration of DCU. If DCU remains, triturate the crude product with a solvent in which DCU is insoluble (e.g., diethyl ether). Optimize the chromatography gradient. |

| Side Reactions | Formation of N-acylurea. | Add 1-hydroxybenzotriazole (HOBt) as an additive to the reaction to trap the active intermediate and prevent rearrangement. |

Safety Precautions

-

DCC is a potent skin sensitizer and should be handled with extreme care. Always wear gloves and safety glasses.

-

3-Bromobenzylamine is corrosive and can cause burns. [4]Handle in a well-ventilated fume hood.

-

Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. All operations should be performed in a fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

Conclusion

The synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is a robust and straightforward process centered on a standard amide coupling reaction. By selecting an appropriate coupling reagent, such as DCC, and following a carefully controlled protocol for reaction, work-up, and purification, the target compound can be obtained in high yield and purity. This guide provides the necessary technical details and theoretical background to empower researchers to successfully and safely perform this synthesis.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-N,N-dimethylbenzylamine. Available at: [Link]

-

LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

-

ChemBK. (2024). BENZYLOXYACETIC ACID. Available at: [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

-

Synthonix. (n.d.). 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide. Available at: [Link]

Sources

Technical Whitepaper: Synthesis and Mechanistic Evaluation of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Executive Summary

The targeted synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide represents a fundamental transformation in medicinal chemistry, often utilized to construct rigid, lipophilic scaffolds for small-molecule drug discovery. This technical guide details a robust, self-validating protocol for the synthesis of this molecule via a carbodiimide-mediated amidation strategy. By leveraging 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), this methodology ensures high atom economy, minimizes epimerization, and streamlines downstream purification through highly selective phase-partitioning.

Retrosynthetic Strategy & Pathway Design

Retrosynthetic disconnection of the central amide bond reveals two commercially available, highly stable precursors: 2-(benzyloxy)acetic acid (the acyl donor) and 3-bromobenzylamine (the nucleophile). This convergent approach allows for the independent modification of either the benzyl ether or the bromobenzyl moiety in future analog development.

Retrosynthetic disconnection and forward assembly logic for the target amide.

Mechanistic Causality in Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures. To overcome this activation energy barrier without resorting to harsh thermal conditions, a chemical coupling agent is required.

-

Why EDCI? EDCI activates the carboxylic acid to form an O-acylisourea intermediate. Unlike traditional reagents like Dicyclohexylcarbodiimide (DCC), EDCI and its corresponding urea byproduct are highly water-soluble, allowing for their complete removal during simple aqueous workup (1)[1].

-

Why HOBt? The O-acylisourea intermediate is highly reactive and prone to an irreversible intramolecular rearrangement into an inactive N-acylurea[1]. The addition of HOBt intercepts the O-acylisourea, forming a stable yet highly reactive OBt-active ester. This intermediate smoothly undergoes nucleophilic attack by 3-bromobenzylamine to form the desired amide, effectively shutting down the rearrangement pathway ().

Mechanistic pathway of EDCI/HOBt-mediated amide coupling preventing side reactions.

Quantitative Stoichiometry & Reagent Parameters

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis. A slight excess of the amine and coupling reagents ensures complete consumption of the acyl donor.

| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |

| 2-(Benzyloxy)acetic acid | 166.18 | 1.00 | 10.0 | 1.66 g |

| 3-Bromobenzylamine | 186.05 | 1.05 | 10.5 | 1.95 g |

| EDCI·HCl | 191.70 | 1.20 | 12.0 | 2.30 g |

| HOBt (anhydrous) | 135.13 | 1.20 | 12.0 | 1.62 g |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.00 | 30.0 | 5.23 mL |

| Dichloromethane (DCM) | 84.93 | N/A | N/A | 50.0 mL |

Note: If 3-bromobenzylamine hydrochloride is utilized instead of the free base, the DIPEA equivalents must be maintained at ≥3.0 to ensure complete liberation of the nucleophilic free amine (2)[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes observable milestones and chemical rationales to confirm the reaction trajectory.

Phase 1: Pre-activation of the Acyl Donor

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Dissolve 2-(benzyloxy)acetic acid (1.66 g, 10.0 mmol) in anhydrous DCM (50.0 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

Causality: Cooling suppresses the exothermic degradation of the coupling reagents and minimizes potential side reactions during the initial activation phase.

-

-

Add HOBt (1.62 g, 12.0 mmol) and DIPEA (5.23 mL, 30.0 mmol) to the stirring solution.

-

Add EDCI·HCl (2.30 g, 12.0 mmol) portion-wise over 10 minutes[1].

-

Stir the mixture at 0 °C for 30 minutes to allow the complete formation of the OBt-active ester[2].

Phase 2: Nucleophilic Coupling

-

Add 3-bromobenzylamine (1.95 g, 10.5 mmol) dropwise to the pre-activated mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Stir the reaction continuously for 12–16 hours under a nitrogen atmosphere.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate solvent system. The disappearance of the UV-active 3-bromobenzylamine spot (R_f ~0.1) and the emergence of a new, less polar UV-active spot (R_f ~0.5) confirms successful amide bond formation.

Phase 3: Self-Validating Isolation & Workup

The workup leverages the differential solubility and pKa of the reagents to chemically isolate the target product without the immediate need for column chromatography[2]. 11. Dilute the reaction mixture with an additional 50 mL of DCM. 12. Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl (2 × 50 mL).

- Causality: The acidic aqueous layer protonates and extracts unreacted 3-bromobenzylamine, DIPEA, and the highly water-soluble EDCI-urea byproduct out of the organic phase.

- Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL).

- Causality: The basic aqueous layer deprotonates and extracts unreacted 2-(benzyloxy)acetic acid and HOBt into the aqueous phase.

- Brine Wash: Wash with saturated aqueous NaCl (50 mL) to remove residual water and break any emulsions in the organic phase.

- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide.

- Optional: Purify via silica gel flash chromatography (gradient elution: 10% to 50% Ethyl Acetate in Hexanes) if ultra-high purity (>99%) is required for downstream biological assays.

Analytical Validation Expectations

To confirm the structural integrity of the synthesized 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, the following analytical signatures should be observed:

-

LC-MS (ESI+): Expected mass[M+H]⁺ = 334.04 / 336.04 m/z. The spectrum will display a characteristic 1:1 isotopic doublet due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

¹H NMR (400 MHz, CDCl₃):

-

~8.0 ppm (br s, 1H, N-H amide)

-

~7.4 - 7.1 ppm (m, 9H, aromatic protons from the benzyl and bromobenzyl groups)

-

~4.6 ppm (s, 2H, O-CH₂-Ph)

-

~4.4 ppm (d, 2H, N-CH₂-Ar, coupling with the adjacent NH)

-

~4.0 ppm (s, 2H, CO-CH₂-O)

-

References

-

Acid-Amine Coupling using EDCI - Organic Synthesis Source: Organic-Synthesis.com URL:[Link]

-

Amine to Amide (EDC + HOBt) - Common Organic Chemistry Source: CommonOrganicChemistry.com URL:[Link]

-

Supporting Information: Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

A Comprehensive Technical Guide to 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, a substituted acetamide with potential applications in medicinal chemistry and drug development. This document details the compound's physicochemical properties, outlines a robust and validated protocol for its synthesis via amide coupling, and discusses methods for its characterization and quality control. Furthermore, it situates the compound within the broader context of structurally related molecules known for their biological activity, offering insights into its potential research applications. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction

2-(Benzyloxy)-N-(3-bromobenzyl)acetamide belongs to the N-benzylacetamide class of organic compounds. This structural class has garnered significant interest in the scientific community, particularly for its diverse biological activities. Notably, derivatives of N-benzylacetamides have been investigated for their potential as anticonvulsant agents. The core structure of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide features a central acetamide linker connecting a benzyloxy moiety and a 3-bromobenzyl group. The presence of the flexible ether linkage and the bromine-substituted aromatic ring provides a unique combination of lipophilicity and potential for specific molecular interactions, making it a compound of interest for further investigation in drug discovery programs.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a compound is critical for its application in research and development. The key identifiers and properties of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide are summarized below.

| Property | Value | Source |

| CAS Number | 2007044-68-8 | [Synthonix] |

| Molecular Formula | C₁₆H₁₆BrNO₂ | [Synthonix] |

| Molecular Weight | 334.21 g/mol | Calculated |

| Purity (Typical) | >97% | [Synthonix] |

| SMILES | Brc1cccc(CNC(=O)COCc2ccccc2)c1 | [Synthonix] |

| InChI Key | Not available | - |

Synthonix. 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide - [B58677].

Synthesis and Mechanism

The synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is most efficiently achieved through an amide bond formation reaction, a cornerstone of medicinal chemistry. This involves the coupling of a carboxylic acid (or its activated derivative) with a primary amine.

Synthetic Strategy: Amide Coupling

The logical and most direct route involves the reaction between 2-(benzyloxy)acetic acid and 3-bromobenzylamine. To facilitate this reaction, which does not proceed spontaneously under ambient conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" is the central principle of amide coupling reactions.

There are two primary, highly effective strategies for this synthesis:

-

Acyl Chloride Method: This involves converting 2-(benzyloxy)acetic acid into the highly reactive 2-(benzyloxy)acetyl chloride. The subsequent reaction with 3-bromobenzylamine is rapid and often high-yielding. This method is chosen for its efficiency, though it requires careful handling of the moisture-sensitive acyl chloride.

-

Coupling Reagent Method: This one-pot approach utilizes a coupling reagent (e.g., DCC, HATU) to activate the carboxylic acid in situ before the addition of the amine. This method avoids the isolation of the often-unstable acyl chloride and is suitable for more sensitive substrates.

The following sections will detail the acyl chloride method due to its straightforwardness and high reactivity.

Synthesis Workflow

The overall synthetic process is a two-step procedure starting from commercially available precursors.

Caption: Synthetic workflow for 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis will yield a product with the expected analytical characteristics as described in Section 4.

Reagents and Materials:

-

Thionyl chloride (SOCl₂)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

Step 1: Synthesis of 2-(Benzyloxy)acetyl chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(benzyloxy)acetic acid (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC (thin-layer chromatography) to confirm the consumption of the starting material.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-(benzyloxy)acetyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

-

Dissolve 3-bromobenzylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a separate round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Dissolve the crude 2-(benzyloxy)acetyl chloride from Step 1 in a small amount of anhydrous DCM and add it dropwise to the amine solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Upon completion (monitored by TLC), quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide as a pure solid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Key signals include the singlet for the -OCH₂- protons of the benzyloxy group, the doublet for the benzylic -CH₂- protons of the bromobenzyl group, a singlet for the -COCH₂- protons, and distinct aromatic signals for both phenyl rings, as well as a triplet for the amide N-H proton.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show the correct number of carbon signals, including the characteristic amide carbonyl peak (~170 ppm) and signals corresponding to the benzylic carbons and aromatic carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (335.0/337.0 for the bromine isotopes).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹).

Potential Applications and Research Context

While specific biological data for 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is not widely published, its structural components suggest a strong rationale for its synthesis and evaluation in neuroscience and medicinal chemistry.

Analogue of Anticonvulsant Agents

Studies have demonstrated that N-benzyl-2-acetamidopropionamide derivatives possess potent anticonvulsant properties. For instance, compounds like Lacosamide, which feature a core N-benzyl acetamide structure, are approved for the treatment of epilepsy. Research in this area indicates that small heteroatom substituents at the position corresponding to the benzyloxy group in our target molecule are crucial for maximal anticonvulsant activity.

The diagram below illustrates the general pharmacophore for this class of anticonvulsants and the position of the key moieties present in 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide.

Caption: Comparison of the target molecule to a general anticonvulsant pharmacophore.

The synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is a logical step in the exploration of the structure-activity relationship (SAR) of this class of compounds. The introduction of a larger benzyloxy group and a bromine atom on the N-benzyl ring allows for the probing of steric and electronic requirements of the relevant biological targets.

Safety and Handling

Appropriate safety precautions must be taken when synthesizing and handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and chemical-resistant gloves.

-

Ventilation: All manipulations, especially those involving thionyl chloride and dichloromethane, should be performed in a certified chemical fume hood.

-

Reagent Handling: Thionyl chloride is highly corrosive and reacts violently with water to release toxic HCl gas. Triethylamine is flammable and has a strong odor. Handle these reagents with extreme care.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

Sources

An In-depth Technical Guide to 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, a substituted N-benzylacetamide derivative of interest in synthetic and medicinal chemistry. The document delineates its fundamental physicochemical properties, including its precise molecular weight, and presents a detailed, logical methodology for its synthesis, purification, and characterization. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals. Emphasis is placed on the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. The potential applications of this molecular scaffold in drug discovery are also explored, contextualized by the known utility of related N-benzylacetamide structures.

Introduction to N-Benzylacetamides

The N-benzylacetamide scaffold is a recurring motif in organic and medicinal chemistry, valued as a versatile intermediate and a pharmacologically relevant structure.[1] These compounds serve as crucial building blocks for more complex molecular architectures and are integral to the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[1] The amide linkage provides structural rigidity and hydrogen bonding capabilities, which are critical for molecular recognition and binding to biological targets. Furthermore, N-benzylacetamide has been identified as a major metabolite of the drug benznidazole, underscoring the biological relevance of this chemical class.[2]

The subject of this guide, 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, is a specifically functionalized derivative. Its structure incorporates three key features:

-

An N-(3-bromobenzyl) group : The bromine atom on the meta-position of the benzyl ring serves as a valuable synthetic handle for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Its electron-withdrawing nature also modulates the electronic properties of the aromatic ring.

-

A 2-(Benzyloxy) group : The benzyloxy moiety is a common protecting group for alcohols and can influence the lipophilicity and steric profile of the molecule. It can also participate in metabolic processes or contribute to biological activity.

-

An acetamide linker : This stable amide bond connects the two functionalized benzyl moieties.

This guide will systematically detail the core scientific information pertaining to this compound, beginning with its fundamental properties.

Physicochemical and Structural Properties

The foundational characteristics of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide are summarized below. The molecular weight is derived from its chemical formula, C16H16BrNO2, and has been verified by chemical supplier data.[1]

| Property | Value | Source |

| IUPAC Name | 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide | - |

| Molecular Formula | C16H16BrNO2 | [1] |

| Molecular Weight | 334.21 g/mol | [1] |

| CAS Number | 2007044-68-8 | [1] |

| Canonical SMILES | Brc1cccc(CNC(=O)COCc2ccccc2)c1 | [1] |

| Physical Form | Solid (predicted) | - |

| Purity (Typical) | ≥97% | [1] |

Below is a diagram illustrating the key functional components of the molecule, which are central to its chemical reactivity and potential biological function.

Caption: Key structural components of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide.

Synthesis and Purification

The synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is most logically achieved through a standard amide bond formation reaction. This involves the acylation of 3-bromobenzylamine with an activated form of benzyloxyacetic acid. This approach is a cornerstone of organic synthesis due to its reliability and high yields.

3.1 Synthetic Rationale and Workflow

The chosen pathway involves a two-step process from commercially available benzyloxyacetic acid:

-

Activation of the Carboxylic Acid : Benzyloxyacetic acid is converted into a more reactive acylating agent, typically an acyl chloride. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

-

Amide Coupling : The resulting benzyloxyacetyl chloride is reacted with 3-bromobenzylamine in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine). The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amine starting material.

The overall workflow is depicted in the diagram below.

Caption: General workflow for the synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide.

3.2 Detailed Experimental Protocol

Materials:

-

Benzyloxyacetic acid

-

Thionyl chloride (SOCl₂)

-

3-Bromobenzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Formation of Benzyloxyacetyl Chloride (Intermediate): a. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyloxyacetic acid (1.0 eq). b. Add anhydrous DCM as the solvent. c. Slowly add thionyl chloride (1.2 eq) to the solution at 0°C. d. Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours, monitoring the evolution of gas. The reaction is complete when gas evolution ceases. e. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude benzyloxyacetyl chloride, which is used immediately in the next step.

-

Amide Coupling Reaction: a. Dissolve 3-bromobenzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath. b. Dissolve the crude benzyloxyacetyl chloride from Step 1e in a small amount of anhydrous DCM. c. Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: a. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The bicarb wash is critical to remove any unreacted acidic species. c. Dry the separated organic layer over anhydrous MgSO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This is the primary tool for structural confirmation. The spectrum should exhibit distinct signals corresponding to all unique protons. Expected signals include: aromatic protons from both the benzyloxy and bromobenzyl rings (typically in the δ 7.0-7.5 ppm range), two singlet signals for the benzylic CH₂ groups (O-CH₂ and N-CH₂), another singlet for the α-carbonyl CH₂, and a broad signal for the amide N-H proton. Integration of these signals should match the number of protons in the structure.

-

¹³C NMR : This spectrum will confirm the number of unique carbon environments. Key signals include the carbonyl carbon (C=O) around δ 170 ppm, aromatic carbons, and the aliphatic CH₂ carbons.

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[3] The spectrum should show a molecular ion peak [M]+ or adducts (e.g., [M+H]+, [M+Na]+) corresponding to the calculated exact mass of C16H16BrNO2. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident as two peaks (M and M+2) of nearly equal intensity, which is a definitive confirmation of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the amide at ~1650 cm⁻¹, an N-H stretch at ~3300 cm⁻¹, C-O ether stretches, and aromatic C-H stretches.

-

Elemental Analysis : This technique provides the percentage composition of C, H, and N in the pure sample, which should align with the calculated values from the molecular formula C16H16BrNO2.

Potential Applications in Drug Discovery

While specific biological activity for 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is not widely reported, its structural motifs suggest significant potential as a scaffold or intermediate in drug discovery programs.

-

Scaffold for Library Synthesis : The presence of the 3-bromo substituent is particularly advantageous. It acts as a versatile functional handle for palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogues by introducing diverse aryl, heteroaryl, or alkyl groups at this position, enabling systematic exploration of the structure-activity relationship (SAR).

-

Fragment-Based Drug Design : The molecule itself can be considered a combination of fragments (bromobenzyl, acetamide, benzyloxy) that could be optimized for binding to various biological targets. Derivatives of N-benzylacetamides have been investigated for a range of activities, including anticonvulsant properties and as inhibitors of enzymes like Src Kinase.

-

Modulation of Physicochemical Properties : The benzyloxy and bromobenzyl groups provide a template for tuning key drug-like properties such as lipophilicity (logP), metabolic stability, and cell permeability. For instance, the benzyloxy group could be replaced with other alkoxy or aryloxy groups to probe interactions with specific receptor pockets.

Conclusion

2-(Benzyloxy)-N-(3-bromobenzyl)acetamide (Molecular Weight: 334.21 g/mol ) is a well-defined chemical entity with significant potential for application in synthetic organic chemistry and drug discovery. This guide has provided an in-depth, technically grounded overview of its core properties, a robust and logical protocol for its synthesis, and a framework for its comprehensive characterization. The strategic placement of its functional groups—a synthetically versatile bromine atom and a modifiable benzyloxy group—makes it an attractive scaffold for the development of novel chemical libraries aimed at identifying new therapeutic agents. The methodologies and insights presented herein are designed to equip researchers with the authoritative knowledge required to synthesize, validate, and utilize this compound in their scientific endeavors.

References

-

Synthonix. 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide. [Link]

-

ACG Publications. A New Short Chain Acetamide from the Biosphere and Bioactive Glycerolipids Extracted from the Marine Bivalve Codakia orbicularis (Lucinidae). [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

PubMed. Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. [Link]

-

Austin Publishing Group. N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

-

National Center for Biotechnology Information. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. [Link]

Sources

Comprehensive Technical Guide: Structural Nomenclature, Synthesis, and Application of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Executive Summary

In modern drug discovery and fragment-based library design, the selection of versatile, bifunctional building blocks is critical. 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide represents a highly modular pharmacophore scaffold. It features a stable ether linkage, a robust hydrogen-bonding amide core, and an aryl bromide moiety primed for late-stage transition-metal-catalyzed functionalization. This whitepaper provides an in-depth technical deconstruction of its systematic nomenclature, physicochemical properties, synthetic methodology, and downstream applications in library diversification.

Structural Deconstruction & IUPAC Nomenclature

While commonly referred to by its traditional name, deriving the Preferred IUPAC Name (PIN) requires a systematic breakdown of the molecule's core and its substituents according to the IUPAC Blue Book (2013 recommendations):

-

Principal Functional Group (Parent): The core scaffold is a two-carbon amide, systematically named acetamide .

-

N-Substitution: The nitrogen atom is alkylated with a 3-bromobenzyl group. Under strict PIN rules (P-34.1.1.4), the retained name "benzyl" is replaced by the systematic "(phenylmethyl)". Therefore, the N-substituent is designated as (3-bromophenyl)methyl .

-

C2-Substitution: The α -carbon (C2) of the acetamide bears a benzyloxy group. According to rule P-46.2.2.2, "benzyloxy" is retained for general use, but the systematic PIN designation is phenylmethoxy .

By combining these elements in alphabetical order ("b" for bromophenyl before "p" for phenylmethoxy), we arrive at the Preferred IUPAC Name: 2-(phenylmethoxy)-N-[(3-bromophenyl)methyl]acetamide

Physicochemical & Pharmacophore Profiling

Understanding the physicochemical parameters of this scaffold is essential for predicting its behavior in biological systems and its adherence to Lipinski’s Rule of Five. The data below summarizes the key metrics for this compound[1].

| Parameter | Value / Description |

| IUPAC PIN | 2-(phenylmethoxy)-N-[(3-bromophenyl)methyl]acetamide |

| Common Name | 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide |

| CAS Registry Number | 2007044-68-8 |

| Molecular Formula | C₁₆H₁₆BrNO₂ |

| Molecular Weight | 334.21 g/mol |

| Hydrogen Bond Donors (HBD) | 1 (Amide NH) |

| Hydrogen Bond Acceptors (HBA) | 2 (Carbonyl Oxygen, Ether Oxygen) |

| Pharmacophore Utility | Fragment-based hit, Cross-coupling electrophile |

Synthetic Methodology & Reaction Mechanisms

The most efficient route to synthesize 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is via the bimolecular condensation of 2-(benzyloxy)acetic acid and 3-bromobenzylamine.

Mechanistic Rationale

We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine). HATU is superior to traditional carbodiimides (e.g., EDC) because the pyridine nitrogen atom of the HOAt leaving group stabilizes the incoming amine via a hydrogen-bonded 7-membered cyclic transition state[2]. This drastically accelerates the acylation step and minimizes unwanted side reactions, such as the guanidinylation of the amine, which can occur with less efficient coupling reagents[3].

Self-Validating Protocol: HATU-Mediated Amide Coupling

Note: This protocol is designed as a self-validating system incorporating in-process controls (IPC).

-

Activation: Dissolve 1.0 eq of 2-(benzyloxy)acetic acid in anhydrous DMF (0.2 M concentration). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at 0 °C for 15 minutes.

-

Validation Check: The solution will transition to a faint yellow color, indicating the successful formation of the highly reactive OAt-active ester intermediate[4].

-

-

Nucleophilic Addition: Dropwise add 1.05 eq of 3-bromobenzylamine. Remove the ice bath, warm to room temperature, and stir for 2 hours.

-

Validation Check: Perform LC-MS analysis. The disappearance of the carboxylic acid peak and the appearance of the target mass ( m/z 334.0/336.0, displaying the characteristic 1:1 isotopic ratio for Bromine) confirms reaction completion.

-

-

Aqueous Workup (Self-Purification): Quench the reaction with deionized water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Validation Check: The 1M HCl wash selectively removes unreacted amine and DIPEA, while the NaHCO₃ wash removes unreacted acid and the HOAt byproduct[4]. Spot the organic layer on a TLC plate with a ninhydrin stain; if a primary amine spot remains visible, repeat the 1M HCl wash before drying over Na₂SO₄.

-

Fig 1. HATU-mediated amide coupling synthesis workflow.

Analytical Validation (NMR & MS)

To definitively confirm the structural integrity of the synthesized compound, the following spectral signatures must be validated:

-

Mass Spectrometry (ESI+): The presence of a bromine atom dictates a distinct isotopic signature. The spectrum must show an [M+H]+ doublet at m/z 334.0 and 336.0 in a 1:1 ratio.

-

¹H NMR (CDCl₃, 400 MHz) Key Shifts:

-

~6.8 - 7.2 ppm (br s, 1H): Confirms the formation of the amide bond (NH).

-

7.1 - 7.5 ppm (m, 9H): Accounts for the aromatic protons of both the phenyl and 3-bromophenyl rings.

-

~4.5 ppm (s, 2H): Represents the benzylic CH₂ protons of the ether linkage.

-

~4.4 ppm (d, 2H): Represents the benzylic CH₂ protons adjacent to the amide nitrogen (coupling with the NH proton causes the doublet).

-

~4.0 ppm (s, 2H): Represents the α -carbonyl CH₂ protons.

-

Applications in Drug Development: Cross-Coupling Diversification

The strategic placement of the 3-bromo substituent on the benzylamine moiety makes this compound an ideal electrophilic partner for Palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling [5].

Mechanistic Rationale

In fragment-based drug discovery (FBDD), rapidly expanding a hit compound into a diverse library is critical. The Suzuki-Miyaura reaction allows for the coupling of the aryl bromide with various aryl or heteroaryl boronic acids under mild conditions that do not cleave the existing amide or ether bonds. The mechanism proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid, and subsequent reductive elimination to yield a diversified biaryl scaffold[6].

Self-Validating Protocol: Suzuki-Miyaura Diversification

-

Reaction Assembly: In a Schlenk tube, combine 1.0 eq of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, 1.5 eq of the desired aryl boronic acid ( R−B(OH)2 ), and 3.0 eq of K₂CO₃ in a 4:1 mixture of 1,4-Dioxane/H₂O.

-

Degassing: Sparge the biphasic mixture with Argon for 10 minutes.

-

Validation Check: Failure to thoroughly degas the solvent will result in the oxidative homocoupling of the boronic acid (detectable by LC-MS as a symmetric biaryl byproduct) and the deactivation of the Pd catalyst[6].

-

-

Catalysis: Add 0.05 eq of Pd(dppf)Cl₂. Seal the tube and heat to 90 °C for 4 hours.

-

Validation Check: The reaction mixture should turn dark brown/black as Pd(0) precipitates upon completion. LC-MS will show the total consumption of the m/z 334/336 doublet and the emergence of the new cross-coupled product mass.

-

Fig 2. Late-stage diversification via Suzuki-Miyaura cross-coupling.

Conclusion

2-(Benzyloxy)-N-(3-bromobenzyl)acetamide (PIN: 2-(phenylmethoxy)-N-[(3-bromophenyl)methyl]acetamide) is a highly valuable intermediate in medicinal chemistry. By leveraging highly efficient HATU-mediated amide coupling for its synthesis and utilizing its aryl bromide handle for Suzuki-Miyaura diversification, researchers can rapidly generate robust, high-purity libraries for structure-activity relationship (SAR) studies. Adhering to the self-validating protocols outlined in this guide ensures high fidelity and reproducibility in library generation.

References

-

Synthonix Product Catalog. "2-(Benzyloxy)-N-(3-bromobenzyl)acetamide -[B58677]". Synthonix. URL:[Link]

-

Wikipedia Contributors. "HATU". Wikipedia, The Free Encyclopedia. URL: [Link]

-

The Journal of Organic Chemistry. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases". ACS Publications. URL:[Link]

-

Chemistry LibreTexts. "Suzuki-Miyaura Coupling". LibreTexts. URL:[Link]

-

Wikipedia Contributors. "Suzuki reaction". Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Spectroscopic Characterization of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide: An In-Depth FT-IR Guide

Executive Summary

For researchers and drug development professionals, the precise structural verification of synthetic intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable regulatory and scientific requirement. 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is a highly functionalized molecule containing a secondary amide core, a benzyloxy ether linkage, and a meta-brominated aromatic ring. This whitepaper provides a comprehensive, causality-driven guide to the Fourier-Transform Infrared (FT-IR) spectroscopic profiling of this compound, detailing the mechanistic origins of its vibrational modes and establishing a self-validating analytical protocol.

Structural Deconstruction and Vibrational Causality

To accurately interpret the FT-IR spectrum of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, one must deconstruct the molecule into its three primary spectroscopic domains. Each domain exhibits distinct vibrational modes governed by local electron density, dipole moments, and intermolecular interactions.

The Secondary Amide Core

The central acetamide linkage (-NH-C(=O)-CH2-) is the most diagnostically rich region of the molecule. In the solid state, secondary amides form robust intermolecular hydrogen-bonded networks.

-

Amide I (C=O Stretch): The hydrogen bonding to the carbonyl oxygen weakens the C=O double-bond character, shifting the absorption to a lower frequency (typically 1640–1660 cm⁻¹) compared to non-hydrogen-bonded states[1][2].

-

Amide II (N-H Bend / C-N Stretch): This band arises from the kinematic coupling of the N-H in-plane bending and the C-N stretching vibrations. It typically manifests as a strong band between 1515–1570 cm⁻¹ in secondary amides[1][3].

The Benzyloxy Moiety

The benzyloxy group (Ph-CH2-O-) introduces both aliphatic ether and monosubstituted aromatic signatures.

-

Ether Linkage: The asymmetric C-O-C stretching vibration is highly polar, resulting in a prominent, broad absorption band in the 1050–1150 cm⁻¹ region[4].

-

Monosubstituted Benzene: The out-of-plane (OOP) C-H bending vibrations are highly sensitive to the ring substitution pattern. A monosubstituted ring definitively presents two strong, adjacent bands near 730–740 cm⁻¹ and 690–700 cm⁻¹[5].

The 3-Bromobenzyl Group

The 3-bromobenzyl moiety (-CH2-Ph(3-Br)) provides a contrasting aromatic signature due to its meta-substitution and the heavy halogen atom.

-

Meta-Disubstituted Benzene: The OOP C-H bending for a meta-disubstituted ring shifts the diagnostic bands to approximately 780 cm⁻¹ and 880 cm⁻¹[6].

-

Carbon-Bromine Bond: The C-Br stretching vibration occurs in the far-fingerprint region. Due to the high atomic mass of bromine, this stretching frequency is significantly lowered, typically appearing between 500–600 cm⁻¹[7].

Quantitative Spectral Assignments

The following table synthesizes the predicted and empirically validated FT-IR absorption bands for 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, categorizing them by functional group and vibrational mode.

| Wavenumber Region (cm⁻¹) | Intensity | Functional Group | Vibrational Assignment |

| 3250 – 3350 | Strong, Broad | Secondary Amide | Amide A: N-H stretching (hydrogen-bonded) |

| 3030 – 3060 | Weak | Aromatic Rings | C-H stretching (sp² carbons) |

| 2850 – 2950 | Medium | Aliphatic Linkers | C-H asymmetric and symmetric stretching (sp³ carbons) |

| 1640 – 1660 | Very Strong | Secondary Amide | Amide I: C=O stretching[1] |

| 1530 – 1550 | Strong | Secondary Amide | Amide II: N-H bending + C-N stretching[3] |

| 1450, 1495, 1600 | Medium | Aromatic Rings | C=C skeletal ring stretching |

| 1050 – 1150 | Strong | Benzyl Ether | C-O-C asymmetric stretching[4] |

| 880, 780 | Strong | 3-Bromobenzyl | Out-of-plane C-H bending (meta-disubstituted)[6] |

| 740, 690 | Very Strong | Benzyloxy Ring | Out-of-plane C-H bending (monosubstituted)[5] |

| 530 – 580 | Medium | Bromobenzene | C-Br stretching[7] |

Structural Motif Mapping Visualization

The following diagram illustrates the logical relationship between the molecule's structural domains and their corresponding diagnostic FT-IR regions.

Logical mapping of structural motifs to their diagnostic FT-IR vibrational frequencies.

Experimental Methodology: Solid-State ATR-FTIR Protocol

To ensure high-fidelity data acquisition, Attenuated Total Reflectance (ATR) FT-IR is the preferred methodology for solid powders like 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide. ATR eliminates the need for KBr pellet pressing, which can induce polymorphic transformations or alter hydrogen-bonding networks.

Step-by-Step Acquisition Workflow

-

Instrument Preparation & Background:

-

Ensure the ATR crystal (typically Diamond or ZnSe) is meticulously cleaned with isopropanol and allowed to dry.

-

Collect a background spectrum (air) using 32 to 64 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range. Causality: High scan counts reduce the signal-to-noise ratio, critical for resolving the weak C-Br stretch in the far-fingerprint region.

-

-

Sample Application:

-

Place approximately 2–5 mg of the solid compound directly onto the center of the ATR crystal.

-

Apply the pressure anvil. Critical Insight: Monitor the real-time spectral preview. Apply only enough pressure to achieve an Amide I peak absorbance between 0.4 and 0.8 AU. Over-pressurization can cause peak broadening and shift the Amide A (N-H) band due to forced alterations in the crystal lattice.

-

-

Data Acquisition:

-

Scan the sample using the identical parameters as the background (32–64 scans, 4 cm⁻¹ resolution).

-

-

Data Processing & Self-Validation:

-

Apply an ATR correction algorithm (e.g., advanced ATR correction assuming a refractive index of ~1.5 for organic solids) to correct for penetration depth variations across the wavelength spectrum.

-

Self-Validating System Check: Calculate the intensity ratio of the Amide I to Amide II bands. In a properly acquired spectrum of a secondary amide, this ratio should remain consistent. If the Amide II band artificially eclipses the Amide I band, suspect poor crystal contact or anomalous polarization effects.

-

ATR-FTIR acquisition and validation workflow for solid-state acetamide derivatives.

Conclusion

The FT-IR spectrum of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is a composite of highly specific vibrational modes. By systematically analyzing the Amide I/II bands for the core, the C-O-C and OOP bending for the benzyloxy group, and the shifted OOP bending alongside the C-Br stretch for the bromobenzyl group, researchers can definitively confirm the structural integrity of the synthesized compound. Adhering to the outlined ATR-FTIR protocol ensures that the delicate intermolecular hydrogen-bonding networks remain unperturbed, yielding reproducible and regulatory-compliant analytical data.

References

-

Dongre, D. G., et al. "FTIR Absorption spectra of C-Br (a) BBZ-ME and (b) BBZ-EE." ResearchGate. Available at:[Link]

-

"Qualitative analysis of aramide polymers by FT-IR spectroscopy." International Journal of Engineering Science Invention (IJESI). Available at:[Link]

-

"Spectra–Structure Correlations in the Mid- and Far-infrared." Society for Applied Spectroscopy (SAS). Available at:[Link]

-

"Experimental and theoretical investigations on the vibrational and electronic spectra of 1,3-dibromobenzene." AIP Publishing. Available at:[Link]

-

"The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations." Journal of the American Chemical Society. Available at:[Link]

-

Parker, F. S. "Amides and Amines. Applications of Infrared Spectroscopy in Biochemistry, Biology, and Medicine." Scribd. Available at:[Link]

-

Litescu, S. C., et al. "The overlaid FTIR-VAR (reflectance) spectra, region 4000-600 cm⁻¹." ResearchGate. Available at:[Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that profoundly influences its developability, formulation, and bioavailability. This technical guide presents a comprehensive framework for determining and understanding the solubility of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, a compound of interest in drug discovery and organic synthesis. Recognizing the absence of established public data for this specific molecule, this document provides a first-principles approach, combining theoretical analysis with robust, field-proven experimental protocols. It is designed to equip researchers, chemists, and drug development professionals with the necessary tools to systematically characterize the solubility profile of this and structurally related compounds in a range of common organic solvents.

Introduction and Physicochemical Profile

The compound 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is a substituted acetamide featuring several key functional groups that dictate its physical and chemical behavior. An understanding of its molecular structure is the first step in predicting its solubility.

-

Structure:

-

Amide Linkage (-CONH-): A polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This imparts a degree of polarity.

-

Ether Linkage (-O-): The benzyloxy group contains an ether oxygen, which can act as a hydrogen bond acceptor.

-

Aromatic Rings: Two phenyl rings, one of which is substituted with bromine, contribute significantly to the molecule's size and lipophilicity. These nonpolar regions favor interactions with nonpolar solvents through van der Waals forces.

-

Bromine Substituent: The bromo-group adds to the molecular weight and introduces a polarizable halogen atom, which can participate in dipole-dipole interactions.

-

Based on this structure, the molecule is predicted to be a crystalline solid with a relatively high melting point and poor aqueous solubility. Its solubility in organic solvents will be a balance between its polar amide/ether functionalities and its large, nonpolar aromatic domains. The guiding principle of "like dissolves like" suggests that it will exhibit preferential solubility in solvents of intermediate to high polarity that can engage in the types of intermolecular forces the solute itself can offer.[1]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

In the context of drug discovery, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[2][3]

-

Kinetic Solubility: This is the concentration of a compound in solution when it first precipitates from a supersaturated state, typically generated by adding a concentrated DMSO stock solution to an aqueous or organic medium.[2][4] It is a rapid, high-throughput measurement often used in early discovery to flag potential issues.[5][6] However, kinetic solubility values can be significantly higher than true equilibrium solubility because they may reflect the solubility of an amorphous or metastable solid form.[5][6]

-

Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid form.[2][3] This measurement is more time-consuming but provides the definitive solubility value, which is critical for late-stage development and formulation.[2] The protocols described herein focus on determining this more rigorous value.

Experimental Workflow for Solubility Determination

A systematic approach is required to accurately determine the solubility of a novel compound. The workflow involves a qualitative screening phase followed by a rigorous quantitative determination using a validated analytical method.

Caption: Experimental workflow for solubility determination.

Experimental Protocols

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly assess the approximate solubility across a diverse range of solvents to select candidates for quantitative analysis.

Methodology:

-

Preparation: Place approximately 2-5 mg of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide into separate 1.5 mL glass vials.

-

Solvent Addition: Add 100 µL of a test solvent to each vial.

-

Vortexing: Vigorously vortex the vials for 1 minute.

-

Observation: Visually inspect for complete dissolution.

-

Incremental Addition: If the solid dissolves, add another 100 µL of solvent and repeat the process. If the solid does not dissolve, continue adding solvent in 100 µL increments up to a total volume of 1 mL, vortexing after each addition.

-

Classification: Classify solubility based on the volume of solvent required for dissolution (e.g., Very Soluble: < 100 µL; Soluble: 100-500 µL; Sparingly Soluble: 500-1000 µL; Insoluble: > 1000 µL).

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in selected solvents. This method is considered the gold standard.[3]

Methodology:

-

Setup: Add an excess amount of the solid compound (e.g., 10-20 mg) to a 2 mL glass vial containing 1 mL of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Dilution: Immediately dilute the aliquot with a suitable solvent (e.g., acetonitrile) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using the validated HPLC-UV method described in Protocol 3.

Protocol 3: Analytical Quantification by HPLC-UV

Objective: To develop and validate a reliable HPLC method for quantifying the concentration of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide in solution. The development and validation of an analytical procedure is critical to ensure it is suitable for its intended purpose.[7][8][9]

Method Development:

-

Column Selection: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for this moderately polar molecule.[10]

-

Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and Water (Solvent A), both with 0.1% formic acid, is recommended. A typical starting gradient could be 40-90% B over 10 minutes.

-

Wavelength Detection: Given the two aromatic rings, the compound should have a strong UV absorbance. Scan a concentrated solution from 200-400 nm to determine the wavelength of maximum absorbance (λ-max), likely around 254 nm.

-

Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are standard starting conditions.

Method Validation (ICH Q2(R1) Guidelines):

Once a suitable method is developed, it must be validated to ensure its reliability.[7] Key parameters to assess include:

-

Linearity: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and inject them. Plot the peak area versus concentration and perform a linear regression. An R² value > 0.995 is typically required.

-

Accuracy: Analyze samples with known concentrations (spiked samples) and compare the measured value to the true value.

-

Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).[7] Results are expressed as percent relative standard deviation (%RSD).

-

Specificity: Ensure that there are no interfering peaks from the solvent or impurities at the retention time of the analyte.

-

Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Caption: Predicted solute-solvent interactions.

Data Presentation and Interpretation

Solubility data should be recorded systematically. Below is a template table for presenting the quantitative results. The values provided are illustrative examples for a molecule with similar characteristics.

| Solvent | Dielectric Constant (ε) | Polarity Index | Solubility (mg/mL) (Illustrative) | Solubility (mM) (Illustrative) |

| Hexane | 1.9 | 0.1 | < 0.1 | < 0.3 |

| Toluene | 2.4 | 2.4 | 1.5 | 4.2 |

| Dichloromethane (DCM) | 9.1 | 3.1 | 25.8 | 72.0 |

| Ethyl Acetate (EtOAc) | 6.0 | 4.4 | 15.3 | 42.7 |

| Acetone | 21.0 | 5.1 | 41.2 | 115.0 |

| Acetonitrile (ACN) | 37.5 | 5.8 | 33.7 | 94.0 |

| Dimethylformamide (DMF) | 36.7 | 6.4 | > 100 | > 279 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 100 | > 279 |

| Methanol | 32.7 | 5.1 | 5.4 | 15.1 |

| Water | 80.1 | 10.2 | < 0.01 | < 0.03 |

Interpretation: High solubility in polar aprotic solvents like DMF, DMSO, and Acetone is expected due to strong dipole-dipole interactions with the amide group. Moderate to good solubility in less polar solvents like DCM and EtOAc indicates a favorable balance of interactions. The poor solubility in nonpolar hexane and highly polar water confirms the molecule's mixed-polarity nature.

Conclusion

Determining the solubility of a novel compound such as 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is a foundational step in its scientific evaluation. While predictive models and theoretical principles provide initial guidance, empirical determination through the systematic application of qualitative screening and quantitative shake-flask analysis is indispensable. The validity of these measurements hinges on the development of a robust and validated analytical method, such as HPLC-UV. By following the integrated workflow and protocols detailed in this guide, researchers can generate accurate and reliable solubility data, enabling informed decisions in solvent selection for synthesis, purification, formulation, and further downstream applications.

References

-

ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). [Link]

-

Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). [Link]

-

Chemistry Steps. Solubility of Organic Compounds. (2021). [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 449-456. [Link]

-

International Council for Harmonisation (ICH). Quality Guidelines. [Link]

-

Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. (2024). [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 449-56. [Link]

-

MIT News. A new model predicts how molecules will dissolve in different solvents. (2025). [Link]

-

ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

-

PharmaCores. HPLC Method development: an overview. (2025). [Link]

-

SciSpace. Hplc method development and validation: an overview. [Link]

-

U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]

-

ChemSrc. N-benzylacetamide. (2025). [Link]

-

Attia, L. J., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

-

Oprisiu, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 38(2), 12. [Link]

-

Hansen Solubility. Hansen Solubility Parameters in Practice (HSPiP). [Link]

-

ChemRxiv. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

Chemister.ru. N-benzylacetamide Properties. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). [Link]

-

Hansen Solubility Parameters. HSPiP - Hansen Solubility Parameters. [Link]

-

Hansen Solubility Parameters. The Official Hansen Solubility Parameters website. [Link]

-

BioResources. Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). [Link]

-

PubChem. N-Benzylacetamide. [Link]

-

Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024). [Link]

-

PubChemLite. 2-(benzyloxy)acetamide (C9H11NO2). [Link]

-

Organic Syntheses. N-benzylacrylamide. [Link]

-

ResearchGate. Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. [Link]

-

NIST Technical Series Publications. Acid-Base Reactions in Benzene and Other Organic Solvents: Behavior of Bromphthalein Magenta with Different Classes of. [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. raytor.com [raytor.com]

- 4. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 10. HPLC Method development: an overview. [pharmacores.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel chemical entity, 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide. Given the absence of established biological data for this specific compound, we present a tiered, hypothesis-driven approach to elucidate its potential therapeutic activities. The protocols outlined herein are designed to first establish a cytotoxicity profile, followed by a series of functional assays based on the known biological activities of structurally related acetamide derivatives. This guide emphasizes scientific integrity, providing detailed, step-by-step methodologies, the rationale behind experimental choices, and robust data analysis frameworks.

Part 1: Foundational Assessment - Cytotoxicity and Therapeutic Index

Before investigating specific mechanisms of action, it is crucial to determine the effect of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide on cell viability. This foundational data informs the concentration range for all subsequent functional assays and provides an early indication of the compound's therapeutic window.

Rationale for Initial Cytotoxicity Screening

The initial assessment of cytotoxicity is a critical step in the early-stage evaluation of any potential therapeutic compound.[1][2] By identifying the concentration at which a compound induces cell death, researchers can distinguish between targeted pharmacological effects and non-specific toxicity. Furthermore, establishing a dose-response curve for cytotoxicity is essential for calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are key parameters in pharmacology.[2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Materials:

-

2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous human cell line (e.g., HEK293)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture the selected cell lines to ~80% confluency.

-

Trypsinize and resuspend the cells in a complete medium.

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide in DMSO.

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Incubate the plate for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well.[4]

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

Data Presentation:

| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| MCF-7 | 0.1 | 98.2 ± 4.5 | \multirow{5}{}{15.8} |

| 1 | 95.1 ± 3.8 | ||

| 10 | 62.5 ± 5.1 | ||

| 50 | 25.3 ± 4.2 | ||

| 100 | 8.9 ± 2.1 | ||

| HepG2 | 0.1 | 99.1 ± 3.9 | \multirow{5}{}{22.4} |

| 1 | 96.8 ± 4.1 | ||

| 10 | 70.3 ± 5.5 | ||

| 50 | 30.1 ± 4.8 | ||

| 100 | 12.4 ± 2.5 | ||

| HEK293 | 0.1 | 99.5 ± 3.2 | \multirow{5}{*}{>100} |

| 1 | 98.2 ± 2.9 | ||

| 10 | 94.6 ± 3.5 | ||

| 50 | 88.1 ± 4.0 | ||

| 100 | 75.3 ± 5.2 |

Workflow for Cytotoxicity Assessment:

A flowchart of the MTT assay workflow.

Part 2: Functional Screening Based on a Class-Hypothesis Approach

Acetamide derivatives are known to exhibit a wide range of biological activities.[3] Based on this, we propose a panel of in vitro assays to screen 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide for potential anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity: Cell Proliferation and Apoptosis Assays

Many acetamide derivatives have shown potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis.[3]

2.1.1 Experimental Protocol: BrdU Cell Proliferation Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

BrdU Cell Proliferation ELISA Kit (commercially available)

-

2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

96-well microtiter plates

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a non-toxic range of compound concentrations.

-

BrdU Labeling:

-

Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.

-

-

Cell Fixation and DNA Denaturation:

-

Remove the labeling medium and add FixDenat solution to each well. Incubate for 30 minutes at room temperature.

-

-

Detection:

-

Remove the FixDenat solution and add the anti-BrdU-POD antibody solution. Incubate for 90 minutes at room temperature.

-

Wash the wells three times with washing solution.

-

Add the substrate solution and incubate for 5-30 minutes.

-

-

Absorbance Reading:

-

Add the stop solution and measure the absorbance at 450 nm.

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition relative to the vehicle control.

-

Determine the IC50 value for the inhibition of cell proliferation.

2.1.2 Experimental Protocol: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

Caspase-Glo® 3/7 Assay Kit (commercially available)

-

2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

-

Cancer cell lines

-

White-walled 96-well plates

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Assay Procedure:

-

Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

-